molecular formula C7H8O4 B14355518 3-Methylidenecyclobutane-1,2-dicarboxylic acid CAS No. 95197-30-1

3-Methylidenecyclobutane-1,2-dicarboxylic acid

Cat. No.: B14355518
CAS No.: 95197-30-1
M. Wt: 156.14 g/mol
InChI Key: AIXODBBSVBDDPK-UHFFFAOYSA-N
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Description

3-Methylidenecyclobutane-1,2-dicarboxylic acid is an organic compound characterized by a cyclobutane ring with two carboxylic acid groups and a methylene group attached to the third carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecyclobutane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst to form the cyclobutane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenecyclobutane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Methylidenecyclobutane-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methylidenecyclobutane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methylene group can participate in various chemical reactions, altering the compound’s properties and interactions .

Comparison with Similar Compounds

  • 1,2-Benzenedicarboxylic acid (Phthalic acid)
  • cis-1,4-Butenedicarboxylic acid (Maleic acid)
  • Hexanedioic acid (Adipic acid)

Comparison: 3-Methylidenecyclobutane-1,2-dicarboxylic acid is unique due to its cyclobutane ring structure, which imparts different chemical and physical properties compared to linear dicarboxylic acids. This uniqueness makes it valuable for specific applications where other dicarboxylic acids may not be suitable .

Properties

CAS No.

95197-30-1

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

3-methylidenecyclobutane-1,2-dicarboxylic acid

InChI

InChI=1S/C7H8O4/c1-3-2-4(6(8)9)5(3)7(10)11/h4-5H,1-2H2,(H,8,9)(H,10,11)

InChI Key

AIXODBBSVBDDPK-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1C(=O)O)C(=O)O

Origin of Product

United States

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